2-((Diethylamino)methyl)benzaldehyde
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Overview
Description
2-((Diethylamino)methyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a diethylaminomethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Diethylamino)methyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is becoming increasingly popular in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-((Diethylamino)methyl)benzoic acid.
Reduction: 2-((Diethylamino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Diethylamino)methyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((Diethylamino)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The diethylaminomethyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
2-((Diethylamino)methyl)benzaldehyde can be compared with other aromatic aldehydes and amines:
Benzaldehyde: Lacks the diethylaminomethyl group, making it less reactive in certain substitution reactions.
2-((Dimethylamino)methyl)benzaldehyde: Similar structure but with dimethylamino instead of diethylamino, which may affect its reactivity and biological activity.
4-((Diethylamino)methyl)benzaldehyde: The position of the diethylaminomethyl group on the benzene ring can influence the compound’s reactivity and properties.
Properties
IUPAC Name |
2-(diethylaminomethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-7-5-6-8-12(11)10-14/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQSFVJKCHZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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